[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone
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Overview
Description
[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone is a chemical compound with the molecular formula C10H10Cl2N2O2. It is known for its unique structure, which includes both dichlorophenyl and propan-2-ylideneamino groups.
Preparation Methods
The synthesis of [(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone typically involves the reaction of 2,5-dichloroaniline with isopropylidenehydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including dyes and polymers
Mechanism of Action
The mechanism of action of [(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Aminopyrimidines: These compounds are characterized by their pyrimidine structure and have various applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
18699-10-0 |
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Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-(2,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(2)14-16-10(15)13-9-5-7(11)3-4-8(9)12/h3-5H,1-2H3,(H,13,15) |
InChI Key |
LZWKPDUHFQWOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)NC1=C(C=CC(=C1)Cl)Cl)C |
Origin of Product |
United States |
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